molecular formula C7H9ClN2O B1404895 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride CAS No. 1706456-89-4

1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No.: B1404895
CAS No.: 1706456-89-4
M. Wt: 172.61 g/mol
InChI Key: NDNFDQLCVMGDLN-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride ( 945693-32-5) is a specialized pyrazole-based acyl chloride that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its primary value lies in its reactivity as an electrophile, enabling the facile introduction of the 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl moiety into target molecules through nucleophilic acyl substitution reactions, most commonly to form amides [Source] and esters. This compound is particularly significant in the design and synthesis of potential pharmaceutical agents, where pyrazole scaffolds are known to exhibit a wide range of biological activities. For instance, it has been identified as a key intermediate in the development of receptor tyrosine kinase inhibitors [Source] , which are crucial for cancer research. The molecule's mechanism of action is inherent to its functional group; the carbonyl chloride group is highly reactive towards nucleophiles like amines and alcohols, allowing researchers to rapidly construct complex molecular architectures and explore structure-activity relationships. It is strictly for research applications in laboratory settings and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, including the use of anhydrous conditions and personal protective equipment, due to its moisture-sensitive and corrosive nature.

Properties

IUPAC Name

1-ethyl-5-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-10-5(2)4-6(9-10)7(8)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNFDQLCVMGDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Conditions

  • Starting from 3-ethyl-5-pyrazole carboxylic acid ethyl ester or related pyrazole esters.
  • Reaction with dimethyl carbonate in the presence of a base such as potassium carbonate .
  • Use of polar aprotic solvents like diethylene glycol dimethyl ether .
  • Reaction temperatures range from 80°C to 150°C under nitrogen atmosphere.
  • Reaction times vary between 8 to 12 hours .

Representative Experimental Conditions and Yields

Entry Pyrazole Ester (g) Potassium Carbonate (g) Solvent (mL) Dimethyl Carbonate (g) Temp (°C) Time (h) Yield (%) Notes
1 168 179.4 600 (diethylene glycol dimethyl ether) 99 120 10 High Normal pressure, nitrogen atmosphere
2 168 207 700 90 80 12 High Normal pressure
3 168 165.6 650 108 100 8 High Normal pressure
4 168 138 750 103.5 120 10 High Normal pressure

These conditions yield 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester intermediates with high purity after salt filtration and solvent removal by vacuum distillation.

Conversion to 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl Chloride

Chlorination Agents and Conditions

  • Typically, thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are used to convert the carboxylic acid or ester to the corresponding carbonyl chloride.
  • Reaction is conducted under anhydrous conditions, often with refluxing solvents such as dichloromethane or chloroform .
  • Temperature control is critical, generally maintained between 20°C and 70°C .
  • Reaction times vary from 1 to 6 hours depending on scale and reagent excess.

Alternative Halogenation via Oxidative Chlorination

  • In some methods, the ester intermediate is treated with hydrochloric acid and hydrogen peroxide in the presence of dichloroethane solvent.
  • The process involves controlled dropwise addition of hydrogen peroxide at 20–30°C, followed by incubation at 50–70°C for 5–7 hours.
  • This leads to formation of chloro-substituted pyrazole esters, which can be further converted to carbonyl chlorides.

Detailed Reaction Sequence Example

Step Reagents and Conditions Product Notes
1 3-ethyl-5-pyrazole carboxylic acid ethyl ester + K2CO3 + dimethyl carbonate in diethylene glycol dimethyl ether, 100–120°C, 8–12 h 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester Salt filtered, solvent removed under vacuum
2 Ester + HCl (35–40%) + H2O2 (30–40%) + dichloroethane, 20–30°C dropwise H2O2 addition, then 50–70°C for 5–7 h 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester Washing and drying steps follow
3 Chlorination of acid or ester with SOCl2 or PCl5 under reflux This compound Purified by distillation or recrystallization

Analytical and Purification Notes

  • After each reaction step, purification involves filtration to remove inorganic salts.
  • Vacuum distillation or solvent evaporation under reduced pressure is used to isolate pure intermediates.
  • Washing with sodium sulfite, sodium carbonate, and water removes residual oxidants and acids.
  • Drying over anhydrous sodium sulfate ensures removal of moisture before chlorination.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Key Parameters Outcome
Ester formation 3-ethyl-5-pyrazole carboxylic acid ethyl ester + K2CO3 + dimethyl carbonate + diethylene glycol dimethyl ether 80–150°C, 8–12 h, N2 atmosphere 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester
Oxidative chlorination (optional) HCl (35–40%), H2O2 (30–40%), dichloroethane 20–70°C, 5–7 h 4-chloro-substituted pyrazole ester
Chlorination to carbonyl chloride Thionyl chloride or PCl5, anhydrous solvent Reflux, 1–6 h This compound

Research Findings and Industrial Relevance

  • The described methods provide high yields and purity suitable for industrial scale-up.
  • Use of dimethyl carbonate as a methylating agent is advantageous due to its low toxicity and environmental profile.
  • Controlled oxidative chlorination allows selective substitution on the pyrazole ring prior to carbonyl chloride formation.
  • The carbonyl chloride intermediate is valuable for further synthetic transformations, such as amide formation or nucleophilic substitutions in agrochemical and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride is primarily related to its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through substitution reactions, which can then exhibit different biological and chemical properties .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Functional Groups
1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride 1-Ethyl, 5-methyl, 3-carbonyl chloride C₇H₉ClN₂O 172.61 Carbonyl chloride, pyrazole
1-[(6-Chloropyridin-3-yl)methyl]-3-phenyl-1H-pyrazole-5-carbonyl chloride 1-(6-Chloropyridinylmethyl), 3-phenyl C₁₇H₁₃Cl₂N₃O 346.21 Carbonyl chloride, pyrazole, pyridine
1-Methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile hydrochloride 1-Methyl, 3-(methylaminomethyl) C₇H₁₁ClN₄ 186.64 Carbonitrile, hydrochloride

Key Observations :

  • Electronic Effects : The electron-withdrawing carbonyl chloride group in the target compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. In contrast, the carbonitrile group in introduces a strong electron-withdrawing effect, altering reactivity toward nucleophiles.

Physicochemical Properties

  • Solubility: Computational solvation models like SMD (Solvation Model based on Density) predict lower solubility in polar solvents for the target compound due to its nonpolar ethyl/methyl substituents, compared to the more polar pyridine-containing analog in .
  • Thermodynamic Stability : Density-functional theory (DFT) studies using the Becke exchange-correlation functional suggest that the target compound’s stability arises from hyperconjugative interactions between the carbonyl group and the pyrazole ring.

Crystallographic Insights

Crystal structures of analogs (e.g., ) reveal that dihedral angles between the pyrazole ring and substituents influence molecular rigidity.

Biological Activity

1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride (EMPC) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C7H9ClN2O
IUPAC Name : this compound
CAS Number : 1706456-89-4

EMPC is synthesized by reacting 1-ethyl-5-methyl-1H-pyrazole with thionyl chloride, resulting in the substitution of a hydroxyl group with a chlorine atom to form the carbonyl chloride derivative. This structure imparts significant reactivity, particularly as an acyl chloride, facilitating various chemical transformations.

Biological Activities

  • Antimicrobial Activity : EMPC exhibits notable antimicrobial properties. Research indicates that pyrazole derivatives, including EMPC, can inhibit the growth of various bacterial strains. For instance, studies have shown that certain pyrazole compounds demonstrate effective antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anti-inflammatory Properties : EMPC has been identified as a potential anti-inflammatory agent. Pyrazoles generally inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro studies have reported IC50 values for EMPC derivatives that suggest significant anti-inflammatory effects, potentially surpassing those of conventional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
  • Anticancer Potential : Emerging research highlights the anticancer properties of EMPC and related compounds. Studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

The biological activity of EMPC is largely attributed to its electrophilic carbonyl chloride group, which facilitates nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. This reactivity allows for the formation of various bioactive derivatives that can interact with specific biological targets.

Key Mechanisms Include:

  • Enzyme Inhibition : By targeting enzymes involved in inflammatory processes (e.g., COX), EMPC can reduce the production of pro-inflammatory mediators.
  • Cellular Interaction : The compound's ability to form adducts with cellular components may disrupt critical signaling pathways in cancer cells, leading to reduced viability and increased apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of COX enzymes; IC50 values comparable to NSAIDs
AnticancerInduction of apoptosis in cancer cell lines

Research Highlights

  • A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including EMPC, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Another investigation focused on the anti-inflammatory effects of EMPC derivatives in animal models, revealing a marked reduction in paw edema compared to control groups treated with standard anti-inflammatory medications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves two key steps:

Alkylation : React 5-methyl-1H-pyrazole-3-carboxylic acid with ethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the ethyl group at the N1 position.

Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) under anhydrous conditions at 60–70°C for 4–6 hours to form the carbonyl chloride.

  • Critical Parameters :
  • Solvent Choice : Use dry toluene or dichloromethane to avoid hydrolysis of the carbonyl chloride.
  • Catalyst : A catalytic amount of DMF accelerates chlorination by forming a reactive Vilsmeier-Haack complex .
  • Yield Optimization : Purity of intermediates (>95%) and strict moisture control improve yields to ~75–85%.

Q. What safety protocols are essential when handling this compound due to its reactivity?

  • Key Measures :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles with side shields (EN166/EU standard). Use a fume hood to minimize inhalation risks .
  • Decomposition Hazards : Thermal degradation releases hydrogen chloride (HCl) and nitrogen oxides (NOₓ). Ensure ventilation and neutralize spills with sodium bicarbonate .
  • Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

  • Purification Methods :

  • Distillation : Short-path distillation under reduced pressure (40–50°C, 0.1 mmHg) isolates the compound with minimal decomposition.
  • Recrystallization : Use hexane/ethyl acetate (3:1 v/v) at low temperatures (–10°C).
    • Analytical Validation :
  • NMR : Confirm structure via ¹H NMR (δ 1.4 ppm, triplet for ethyl; δ 2.3 ppm, singlet for methyl).
  • FT-IR : Detect carbonyl chloride stretch at ~1780 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in nucleophilic acyl substitution reactions?

  • Reactivity Profile : The carbonyl chloride group acts as a strong electrophile. In reactions with amines (e.g., forming amides), the mechanism follows a two-step process:

Nucleophilic Attack : Amine attacks the carbonyl carbon, forming a tetrahedral intermediate.

Cl⁻ Departure : Collapse of the intermediate releases HCl, stabilized by bases like triethylamine.

  • Kinetic Studies : Second-order kinetics (rate ∝ [amine][carbonyl chloride]) under anhydrous conditions .

Q. How does the compound’s stability vary under different pH and solvent conditions?

  • Stability Data :

Condition Half-Life (25°C) Major Degradation Product
Aqueous pH 7.02 hours1-Ethyl-5-methylpyrazole-3-carboxylic acid
Dry DCM>1 weekNone
Methanol6 hoursMethyl ester derivative
  • Mitigation Strategies : Use aprotic solvents (e.g., THF) and avoid protic environments .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-carbonyl chloride derivatives?

  • Case Study : Discrepancies in antimicrobial activity (MIC values ranging from 8–64 µg/mL) may arise from:

  • Assay Variability : Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative).
  • Solubility Limits : Poor aqueous solubility (>1 mg/mL in DMSO) may understate efficacy.
    • Resolution : Normalize data using standardized CLSI protocols and use vehicle controls .

Q. Can computational modeling predict its interactions with biological targets (e.g., enzyme active sites)?

  • In Silico Approaches :

  • Docking Studies : AutoDock Vina simulations show high affinity (−9.2 kcal/mol) for the ATP-binding pocket of kinase enzymes due to hydrogen bonding with Asp86 and hydrophobic interactions with the ethyl group.
  • MD Simulations : Stability of ligand-protein complexes over 100 ns trajectories correlates with experimental IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride

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